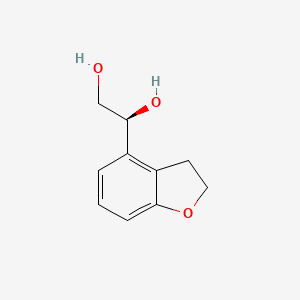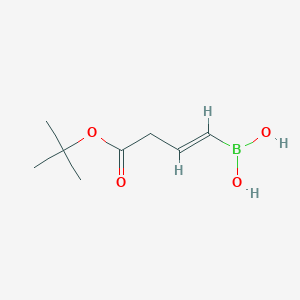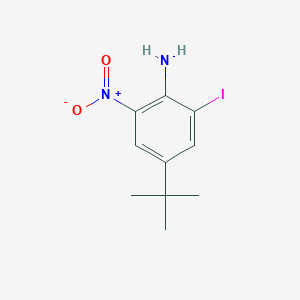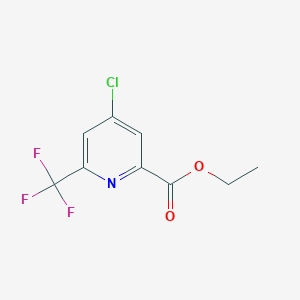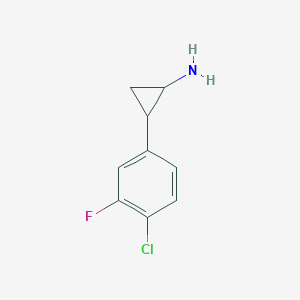
2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-fluorophényl)cyclopropan-1-amine est un composé organique de formule moléculaire C9H9ClFN. Ce composé est caractérisé par un cycle cyclopropane lié à un groupe phényle substitué par des atomes de chlore et de fluor. Il est principalement utilisé dans les milieux de recherche et développement.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-(4-Chloro-3-fluorophényl)cyclopropan-1-amine implique généralement la cyclopropanation d'un précurseur approprié. Une méthode courante consiste à faire réagir le chlorure de 4-chloro-3-fluorobenzyl avec la cyclopropylamine en milieu basique. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le toluène, avec une base comme l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé serait optimisé en termes de rendement et de pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
2-(4-Chloro-3-fluorophényl)cyclopropan-1-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Il peut être réduit pour former des amines ou d'autres dérivés réduits.
Substitution : Les atomes de chlore et de fluor sur le cycle phényle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés pour la substitution aromatique nucléophile.
Principaux produits formés
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation d'amines primaires ou secondaires.
Substitution : Formation de dérivés phényliques substitués.
Applications de la recherche scientifique
2-(4-Chloro-3-fluorophényl)cyclopropan-1-amine est utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : Comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Dans des études impliquant l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Utilisation potentielle dans le développement de produits pharmaceutiques ciblant des voies biologiques spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 2-(4-Chloro-3-fluorophényl)cyclopropan-1-amine implique son interaction avec des cibles moléculaires spécifiques. Il peut agir comme un inhibiteur ou un activateur de certaines enzymes ou récepteurs, selon le contexte de son utilisation. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on the context of its use. The exact pathways and targets can vary based on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(3-Chloro-4-fluorophényl)cyclopropan-1-amine
- 2-(3,4-Difluorophényl)cyclopropan-1-amine
- 2-(4-Fluorophényl)cyclopropan-1-amine
Unicité
2-(4-Chloro-3-fluorophényl)cyclopropan-1-amine est unique en raison du positionnement spécifique des atomes de chlore et de fluor sur le cycle phényle, ce qui peut influencer sa réactivité et son interaction avec les cibles biologiques. Cette structure unique peut conduire à des propriétés pharmacologiques et chimiques différentes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C9H9ClFN |
|---|---|
Poids moléculaire |
185.62 g/mol |
Nom IUPAC |
2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2 |
Clé InChI |
LVNZCEIVEMZSLV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1N)C2=CC(=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12100372.png)


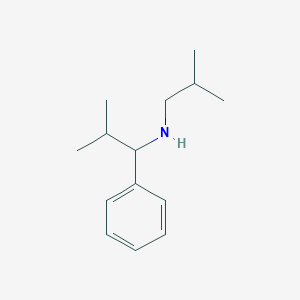
![tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12100390.png)
